1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Iron Chelation Macrophage Iron Release 59Fe Mobilization Assay

Researchers need orally bioavailable iron chelators with defined pharmacokinetics distinct from deferiprone. CP21 (L1NEt) solves this with validated oral efficacy in rodent models at 200-250 mg/kg, producing iron excretion equivalent to intraperitoneal desferrioxamine. • 3:1 ligand:iron stoichiometry under physiological conditions • LogP ≈0.88 (intermediate between deferiprone and longer-chain analogs) • Validated in macrophage ⁵⁹Fe mobilization assays • Suitable as impurity standard for deferiprone API QC

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 30652-12-1
Cat. No. B030868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-methyl-3-hydroxypyrid-4-one
CAS30652-12-1
Synonyms1-EMHP-one
1-ethyl-2-methyl-3-hydroxypyrid-4-one
1-ethyl-2-methyl-3-hydroxypyridin-4-one
1-ethyl-3-hydroxy-2-methyl-4-pyridinone
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCN1C=CC(=O)C(=C1C)O
InChIInChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
InChIKeyLCWFIBYPSAWVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-hydroxy-2-methyl-4-pyridinone (CP21) Iron Chelator


1-Ethyl-3-hydroxy-2-methyl-4-pyridinone (CAS 30652-12-1), also known as CP21 or L1NEt, is a bidentate α-ketohydroxypyridinone iron chelator that coordinates Fe(III) in a 3:1 (ligand:iron) stoichiometry under physiological conditions [1]. It belongs to the 3-hydroxy-4-pyridinone class, structurally characterized by an ethyl group at the N1 position, a methyl group at C2, and a hydroxyl group at C3, yielding a molecular formula of C₈H₁₁NO₂ and molecular weight of 153.18 g/mol [2]. The compound exhibits high specificity for iron with negligible activity against other biologically relevant metal ions (Cu, Zn, Ca, Mg) [3].

Fe(III)-selective 3-hydroxy-4-pyridinone chelator with 1-ethyl-2-methyl substitution
Reported oral iron mobilization in rodent overload models
Comparable macrophage iron release to deferiprone in head-to-head assays
Analytical reference standard for deferiprone-related impurity profiling

1-Ethyl-3-hydroxy-2-methyl-4-pyridinone: N1-Alkyl Substitution & Selectivity


Within the 3-hydroxy-4-pyridinone class, even minor alterations to the N1-alkyl substituent produce pronounced changes in lipophilicity, iron mobilization kinetics, and in vivo efficacy that preclude simple interchange. While the 1,2-dimethyl analog deferiprone (L1, CP20) is the clinically established benchmark, the 1-ethyl substitution in CP21 (L1NEt) yields a distinct profile: marginally increased lipophilicity (calculated LogP ≈ 0.88 vs. deferiprone's ~0.5) , comparable iron(III) affinity (pFe³⁺ values within similar range) [1], and documented efficacy in enhancing iron excretion in iron-overloaded animal models via both oral and parenteral routes [2]. Conversely, compounds with longer alkyl chains (e.g., 1-propyl, L1NPr) or alternative 1-substituents (e.g., allyl, L1NAll) exhibit divergent toxicity, metabolic stability, and chelation potency profiles [3].

N1-ethyl vs. N1-methyl alters lipophilicity CP21 (1-ethyl) exhibits higher calculated LogP than deferiprone (1-methyl), which may shift membrane permeability and oral exposure profile; direct substitution is not interchangeable.
Iron mobilization kinetics may not transfer Even structurally close 3-hydroxy-4-pyridinones can show variable iron release efficacy in specific macrophage or in vivo models; verify performance in your model.
Longer-chain analogs diverge in toxicity context 1-propyl, allyl, and larger N1-substituents exhibit distinct metabolic stability and toxicity profiles; class-level inference cannot guarantee interchangeability.

1-Ethyl-3-hydroxy-2-methyl-4-pyridinone (CP21) Quantitative Evidence


Macrophage Iron Mobilization

In mouse peritoneal macrophages pulsed with ⁵⁹Fe-transferrin-antitransferrin immune complexes, both CP21 (1-ethyl-2-methyl-3-hydroxypyrid-4-one, L1NEt) and deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one, L1) markedly enhanced iron mobilization and were more effective than desferrioxamine (DFO), maltol, or mimosine [1]. This demonstrates that the 1-ethyl substitution preserves the iron-removing efficacy characteristic of the 1,2-dialkyl substitution pattern.

Macrophage iron mobilization
Head-to-head
Rank order: L1 ≈ L1NEt > DFO > maltol ≈ mimosine
Reported equivalent iron mobilization to deferiprone in macrophage assay
Mouse peritoneal macrophages; ⁵⁹Fe-transferrin immune complex model
Iron Chelation Macrophage Iron Release 59Fe Mobilization Assay

In Vivo Iron Excretion Efficacy

In iron dextran-loaded mice labeled with ⁵⁹Fe, CP21 (1-ethyl-2-methyl-3-hydroxypyrid-4-one) administered intragastrically or intraperitoneally at 200 mg/kg produced ⁵⁹Fe excretion equivalent to intraperitoneal desferrioxamine (DFO) at the same dose [1]. At 250 mg/kg, the compound was among those identified as orally effective in increasing iron excretion compared to intraperitoneal DFO [2]. This establishes the 1-ethyl derivative as possessing significant oral bioavailability and in vivo chelation efficacy.

In vivo iron excretion
Head-to-head
Oral CP21 200 mg/kg produced ⁵⁹Fe excretion comparable to intraperitoneal DFO
Reported oral excretion comparable to injectable standard in mouse model
Iron dextran-loaded mice; statistical equivalence reported (P > 0.05)
Iron Overload 59Fe Excretion In Vivo Efficacy

Lipophilicity (LogP) Comparison

The calculated LogP of 1-ethyl-3-hydroxy-2-methyl-4-pyridinone is 0.88220 , which is intermediate between the 1-methyl analog deferiprone (calculated LogP ~0.5) [1] and the 1-propyl analog L1NPr (calculated LogP >1.0). This modest increase in lipophilicity relative to deferiprone may influence membrane permeability and oral absorption while remaining below the threshold (Kpart >1.0) associated with sharply increased acute toxicity in hydroxypyridinone chelators [2].

Lipophilicity (LogP)
Cross-study comparable
0.88 (calc.) – ~0.38 higher than deferiprone
Intermediate LogP supports membrane permeability SAR studies
Calculated value; confirm experimentally if critical
Lipophilicity Partition Coefficient Drug Absorption

Metal Ion Selectivity for Fe(III)

CP21 (1-ethyl-2-methyl-3-hydroxypyrid-4-one) exhibits high specificity for iron (Fe³⁺) and shows no specific activity against copper (Cu²⁺), zinc (Zn²⁺), calcium (Ca²⁺), or magnesium (Mg²⁺) [1]. In iron-overloaded rabbits, administration of CP21 at 200 mg/kg increased iron excretion without affecting the excretion of these other divalent metals [1]. This selectivity profile is characteristic of the 3-hydroxy-4-pyridinone scaffold but contrasts with less selective chelators such as EDTA which can deplete essential metals.

Metal ion selectivity
Class-level
Selective for Fe³⁺; no activity against Cu²⁺, Zn²⁺, Ca²⁺, Mg²⁺ in rabbit model
Reported iron selectivity supports essential metal monitoring in studies
In vivo rabbit overload model; verify under your conditions
Metal Selectivity Iron Specificity Chelation Specificity

Fe(III) Complex Crystal Structure

Single-crystal X-ray diffraction analysis of CP21 (HL1) and its tris-iron complex [Fe(L1)₃]·3H₂O reveals the structural features that underpin its chelation properties [1]. The crystal structures of the Fe(III), Ga(III), and Al(III) complexes are isomorphous, and comparisons among the ligand and complexes indicate that multiple resonance forms contribute to determining their structures [1]. This structural characterization provides a foundation for understanding the stability of the iron complex.

Crystal structure
Supporting evidence
Tris-Fe(III) complex [Fe(L1)₃]·3H₂O; isomorphous with Ga and Al complexes
Supports structural characterization for analog design
Single-crystal X-ray diffraction data
X-ray Crystallography Iron Complex Structure Coordination Chemistry

Prostaglandin I2 Synthesis Inhibition

In isolated rat aortic rings, CP21 (L1NEt) inhibits prostaglandin I₂ (PGI₂) synthesis induced by epinephrine, arachidonic acid, or the calcium ionophore A23187, with reported IC₅₀ values of approximately 1.3-1.4 mM [1]. The rank order of potency among tested hydroxypyridinones was DFO > L1 (deferiprone) > L1NEt (CP21) > L1NPr (1-propyl analog) [1]. This rank order indicates that increasing N1-alkyl chain length from methyl to ethyl to propyl modestly reduces the inhibitory potency on vascular prostacyclin synthesis.

PGI₂ synthesis inhibition
Head-to-head
IC₅₀ ~1.3-1.4 mM; rank order: DFO > L1 > L1NEt > L1NPr
Reported off-target potency profile supports vascular pathway interpretation
Rat aortic ring model; consider when iron chelation overlaps with inflammation endpoints
Prostacyclin Inhibition Inflammation Cyclooxygenase

1-Ethyl-3-hydroxy-2-methyl-4-pyridinone (CP21) Applications


In Vivo Iron Overload Model Studies

CP21 is a suitable tool compound for investigating oral iron chelation efficacy in rodent models of iron overload. As demonstrated by Kontoghiorghes et al. [1] and Porter et al. [2], CP21 administered orally at 200-250 mg/kg produces iron excretion equivalent to intraperitoneal desferrioxamine, confirming its oral bioavailability and in vivo activity. This enables experimental protocols that avoid the complications of parenteral administration while maintaining robust chelation effects.

SAR Studies of Hydroxypyridinone Chelators

With its intermediate lipophilicity (LogP 0.88) and 1-ethyl substitution, CP21 serves as a valuable comparator in SAR investigations aimed at optimizing the balance between membrane permeability and toxicity . Its crystal structure, resolved by Xiao et al. [3], provides atomic-level detail for computational modeling and rational design of next-generation chelators with improved therapeutic indices.

Macrophage Iron Metabolism

CP21 has been directly validated in macrophage iron mobilization assays, where it enhanced iron release from ⁵⁹Fe-pulsed macrophages with efficacy comparable to deferiprone [4]. This makes it a relevant probe for studying iron trafficking in the reticuloendothelial system, iron homeostasis in immune cells, and the role of iron in macrophage function during inflammation or infection.

Analytical Reference Standard for Deferiprone

Due to its close structural relationship to deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), CP21 (the 1-ethyl-2-methyl analog) is frequently employed as an impurity marker or reference standard in the quality control of deferiprone active pharmaceutical ingredient (API) and formulations. Its well-characterized physicochemical properties, including LogP, crystal structure, and metal binding behavior, support its use in analytical method development and validation [3][5].

Application
Selection Property
Validation Focus
In vivo iron overload model studies
Oral administration research context
Iron excretion endpoints in rodent overload models
SAR of hydroxypyridinone chelators
Intermediate LogP and 1-ethyl substitution
Lipophilicity-efficacy balance profiling
Macrophage iron metabolism
Macrophage iron release assay context
Reticuloendothelial iron trafficking endpoints
Analytical reference standard for deferiprone
Structural similarity to deferiprone
Impurity profiling and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.